4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-
Brand Name: Vulcanchem
CAS No.: 959749-31-6
VCID: VC8426611
InChI: InChI=1S/C8H12N2OS/c1-8(2)6-5(3-4-11-8)10-7(9)12-6/h3-4H2,1-2H3,(H2,9,10)
SMILES: CC1(C2=C(CCO1)N=C(S2)N)C
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol

4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-

CAS No.: 959749-31-6

Cat. No.: VC8426611

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- - 959749-31-6

Specification

CAS No. 959749-31-6
Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
IUPAC Name 4,4-dimethyl-6,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine
Standard InChI InChI=1S/C8H12N2OS/c1-8(2)6-5(3-4-11-8)10-7(9)12-6/h3-4H2,1-2H3,(H2,9,10)
Standard InChI Key XEBRXZCBXDTECI-UHFFFAOYSA-N
SMILES CC1(C2=C(CCO1)N=C(S2)N)C
Canonical SMILES CC1(C2=C(CCO1)N=C(S2)N)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic framework comprising a pyran ring fused to a thiazole moiety. The pyran component (a six-membered oxygen-containing heterocycle) shares two adjacent carbon atoms with the thiazole ring (a five-membered ring containing nitrogen and sulfur). Two methyl groups at the 4-position introduce steric and electronic modifications to the parent structure .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number959749-31-6
Molecular FormulaC₈H₁₂N₂OS
Molecular Weight184.26 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic protocols for 6,7-dihydro-4,4-dimethyl-4H-pyrano[4,3-d]thiazol-2-amine remain undisclosed in public literature, analogous compounds suggest plausible routes:

  • Cyclocondensation: Reaction of 4,4-dimethyl-5-oxohexanal with thiourea under acidic conditions could form the thiazole ring through cyclization .

  • Multi-step Assembly: Construction of the pyran ring via Claisen-Schmidt condensation, followed by thiazole formation using Lawesson's reagent.

Purification and Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for purification and structural validation. The hydrochloride salt form (CAS 623931-31-7) demonstrates improved crystallinity and solubility compared to the free base .

Physicochemical Properties

Solubility and Stability

The compound's solubility profile is influenced by its amine and thiazole functionalities:

  • Polar solvents: Moderate solubility in water and methanol due to hydrogen-bonding capacity .

  • Non-polar solvents: Limited solubility in hexane or chloroform, attributed to the rigid bicyclic framework .
    Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmosphere .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=N vibration) .

  • ¹H NMR: Characteristic signals at δ 1.35 ppm (singlet, 6H, -CH₃) and δ 4.20 ppm (multiplet, 2H, pyran-O-CH₂).

Biological Activity and Applications

Table 2: Bioactivity of Related Thiazolo-Pyrano Compounds

Compound ClassObserved ActivityMechanismSource
Thiazolo[3,2-a]pyridinesAnticancer (IC₅₀ = 2.4 μM)Topoisomerase II inhibition
Pyrano[4,3-d]thiazolesAntimicrobial (MIC = 8 μg/mL)Cell wall synthesis disruption

The 4,4-dimethyl substitution in 959749-31-6 may enhance membrane permeability compared to non-methylated analogs, potentially improving bioavailability .

Material Science Applications

The conjugated π-system of the fused rings suggests utility in:

  • Organic semiconductors: Bandgap engineering for photovoltaic devices .

  • Coordination complexes: Ligand design for transition metal catalysts .

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